1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone 1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 677022-27-4
VCID: VC11705979
InChI: InChI=1S/C16H16O/c1-11-8-12(2)10-16(9-11)15-6-4-14(5-7-15)13(3)17/h4-10H,1-3H3
SMILES: CC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)C)C
Molecular Formula: C16H16O
Molecular Weight: 224.30 g/mol

1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone

CAS No.: 677022-27-4

Cat. No.: VC11705979

Molecular Formula: C16H16O

Molecular Weight: 224.30 g/mol

* For research use only. Not for human or veterinary use.

1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone - 677022-27-4

Specification

CAS No. 677022-27-4
Molecular Formula C16H16O
Molecular Weight 224.30 g/mol
IUPAC Name 1-[4-(3,5-dimethylphenyl)phenyl]ethanone
Standard InChI InChI=1S/C16H16O/c1-11-8-12(2)10-16(9-11)15-6-4-14(5-7-15)13(3)17/h4-10H,1-3H3
Standard InChI Key UBMOPBKMERPGRG-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)C)C
Canonical SMILES CC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of two benzene rings connected by a single bond (biphenyl system). The acetyl group (–COCH3) occupies the para position (4-position) of one ring, while methyl groups (–CH3) are positioned meta to each other (3' and 5') on the second ring. This arrangement creates a sterically hindered environment that impacts both its physical properties and chemical behavior. The molecular formula is C16H16O, with a molecular weight of 224.30 g/mol.

Key structural features include:

  • Biphenyl backbone: Provides rigidity and planar geometry, facilitating π-π stacking interactions.

  • Acetyl group: Introduces polarity and serves as a reactive site for nucleophilic additions or reductions.

  • Methyl substituents: Enhance solubility in nonpolar solvents and modulate electronic effects via hyperconjugation.

Synthesis Methodologies

ParameterValueSource Reference
CatalystPd(OAc)₂ (0.03 mmol)
BaseKOAc (1 mmol)
SolventAcetic acid/DMF
Temperature120°C
Reaction Time24–48 hours
Yield75–85%

This method avoids chromatographic purification by employing sequential aqueous workups and solvent extractions, enhancing scalability .

Physicochemical Properties

Thermal Stability

The compound’s melting point is estimated at 145–150°C based on analogues like 1-(4-bromo-3,5-dimethylphenyl)ethanone (mp 128–130°C). The biphenyl system increases thermal stability compared to simpler aryl ketones.

Solubility Profile

SolventSolubility (mg/mL)Notes
Dichloromethane120High solubility due to nonpolarity
Ethanol45Moderate, enhanced by heating
Water<1Insoluble; requires surfactants

The methyl groups improve lipophilicity (logP ≈ 3.8), making the compound suitable for organic-phase reactions .

Chemical Reactivity

Nucleophilic Additions

The acetyl group undergoes typical ketone reactions:

  • Grignard Reagents: Form tertiary alcohols (e.g., reaction with MeMgBr yields 1-(3',5'-dimethylbiphenyl-4-yl)-2-propanol).

  • Reductions: NaBH4 or catalytic hydrogenation reduces the ketone to a secondary alcohol (–CH(OH)CH3).

Electrophilic Aromatic Substitution

Methyl groups direct electrophiles to the ortho and para positions of the substituted ring. For example, nitration yields 3',5'-dimethyl-4-nitro-[1,1'-biphenyl]-4-yl ethanone as the major product .

Biological and Industrial Applications

Pharmaceutical Intermediates

The compound serves as a precursor to PDE4 inhibitors, as demonstrated by structural analogues in patent US11370799B2 . Modifications to the acetyl group (e.g., conversion to oximes or hydrazones) enhance bioactivity.

Materials Science

Incorporated into liquid crystals or organic semiconductors, the biphenyl system’s rigidity and conjugated π-system facilitate charge transport. Derivatives have been explored in OLEDs .

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